molecular formula C20H13N3O2 B5511104 2-(4-nitrophenyl)-3-phenylquinoxaline

2-(4-nitrophenyl)-3-phenylquinoxaline

Cat. No.: B5511104
M. Wt: 327.3 g/mol
InChI Key: KWZZPKWQBUBSBE-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-3-phenylquinoxaline is a quinoxaline derivative characterized by a bicyclic quinoxaline core substituted with a phenyl group at the 3-position and a 4-nitrophenyl group at the 2-position. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

2-(4-nitrophenyl)-3-phenylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O2/c24-23(25)16-12-10-15(11-13-16)20-19(14-6-2-1-3-7-14)21-17-8-4-5-9-18(17)22-20/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZZPKWQBUBSBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-3-phenylquinoxaline typically involves the condensation of 4-nitroaniline with benzil in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenyl)-3-phenylquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-nitrophenyl)-3-phenylquinoxaline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-3-phenylquinoxaline depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects in cancer cells .

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

  • 2-(4-Methyl-3-nitrophenyl)quinoxaline (C₁₅H₁₁N₃O₂): This compound features a methyl group at the 4-position and a nitro group at the 3-position of the phenyl ring. Such substitutions may modulate interactions with enzymes or receptors .
  • 2-(4-Fluorophenyl)quinoxaline: The fluorine atom at the 4-position is highly electronegative, creating a strong electron-withdrawing effect. While fluorine is smaller than a nitro group, its presence enhances lipophilicity and metabolic stability, which could differ from the nitro group’s impact on pharmacokinetics .
  • 2-[(4-Chlorophenyl)methyl]-3-phenylquinoxaline (C₂₁H₁₅ClN₂): The chlorophenylmethyl substituent introduces steric bulk and a moderate electron-withdrawing effect (via Cl).

Structural and Pharmacokinetic Comparisons

Compound Molecular Formula Key Substituents Notable Properties
2-(4-Nitrophenyl)-3-phenylquinoxaline Not explicitly listed 3-phenyl, 2-(4-nitrophenyl) High electron-withdrawing effect; potential for redox activity
2-(4-Methyl-3-nitrophenyl)quinoxaline C₁₅H₁₁N₃O₂ 3-nitro, 4-methyl Balanced electronic effects; improved solubility
2-(4-Fluorophenyl)quinoxaline C₁₄H₉FN₂ 4-fluoro Enhanced lipophilicity; metabolic stability
2-[(4-Chlorophenyl)methyl]-3-phenylquinoxaline C₂₁H₁₅ClN₂ 4-chlorobenzyl Steric hindrance; moderate electron withdrawal

Key Research Findings and Trends

Nitro Group Impact: Nitro-substituted quinoxalines, such as 2-[4-(2-Methoxyphenoxy)-3-nitrophenyl]quinoxaline, often exhibit enhanced antimicrobial activity due to the nitro group’s ability to disrupt microbial electron transport chains .

Substituent Position : The position of the nitro group (e.g., 3-nitro vs. 4-nitro) affects molecular planarity and π-π stacking interactions, critical for DNA intercalation in anticancer applications .

Hybrid Structures: Compounds like triazoloquinoxalines merge quinoxaline cores with additional heterocycles, broadening pharmacological profiles but complicating synthesis compared to simpler nitro derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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